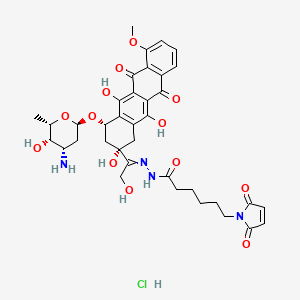

Aldoxorubicin Hydrochloride

Description

Properties

IUPAC Name |

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKHWQPYPXRQTM-UKFSEGPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361563-03-2 | |

| Record name | ALDOXORUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aldoxorubicin Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldoxorubicin hydrochloride is a rationally designed prodrug of the widely used chemotherapeutic agent doxorubicin. Engineered to overcome the limitations of conventional doxorubicin, namely its cardiotoxicity and suboptimal tumor targeting, aldoxorubicin employs a unique mechanism that leverages the tumor microenvironment for site-specific drug delivery and activation. This in-depth technical guide elucidates the core mechanism of action of aldoxorubicin, from its systemic circulation and tumor accumulation to the intracellular release of its potent cytotoxic payload. It provides a comprehensive overview of preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways involved, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction: The Rationale for a Doxorubicin Prodrug

Doxorubicin has been a cornerstone of cancer chemotherapy for decades, demonstrating broad efficacy against a range of solid tumors and hematological malignancies. Its clinical utility, however, is significantly hampered by a dose-dependent cardiotoxicity, which can lead to irreversible heart failure. This toxicity, coupled with a non-specific biodistribution that results in systemic side effects, has driven the development of next-generation anthracyclines with improved safety profiles and enhanced tumor targeting. This compound emerged from these efforts as a promising candidate, designed to deliver doxorubicin preferentially to the tumor site while minimizing exposure to healthy tissues, particularly the heart.

The Core Mechanism of Action

The mechanism of action of aldoxorubicin can be dissected into three key phases: systemic transport and albumin binding, tumor accumulation and cellular uptake, and intracellular drug release and cytotoxic activity.

Systemic Transport: Covalent Binding to Serum Albumin

Following intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin through its maleimide linker. This conjugation is a critical design feature, as it confers several advantages:

-

Prolonged Plasma Half-Life: By binding to albumin, the most abundant protein in human plasma, aldoxorubicin's circulation time is significantly extended compared to free doxorubicin.

-

Reduced Systemic Toxicity: The covalent linkage sequesters the cytotoxic doxorubicin moiety, preventing its premature interaction with healthy tissues and thereby mitigating systemic side effects, most notably cardiotoxicity.

-

Passive Tumor Targeting: The albumin-aldoxorubicin conjugate exploits the enhanced permeability and retention (EPR) effect, a phenomenon characteristic of solid tumors. Due to their leaky vasculature and poor lymphatic drainage, tumors passively accumulate macromolecules like albumin.

Tumor Accumulation and Cellular Uptake

The albumin-aldoxorubicin conjugate preferentially accumulates in the tumor microenvironment. Tumor cells, with their high metabolic rate, actively take up albumin as a source of nutrients through various endocytic pathways. Once internalized, the conjugate is trafficked into endosomes and subsequently lysosomes.

Intracellular Drug Release and Cytotoxic Activity

The acidic environment of the late endosomes and lysosomes (pH 4.5-5.0) is the key to aldoxorubicin's activation. The acid-sensitive hydrazone linker connecting doxorubicin to the albumin-binding moiety is cleaved under these low pH conditions, releasing free doxorubicin into the cytoplasm of the cancer cell.

Once liberated, doxorubicin exerts its potent cytotoxic effects through multiple established mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[1] It also inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to the accumulation of DNA double-strand breaks.[1][2][3]

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, generating highly reactive free radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

-

Induction of Apoptosis: The culmination of DNA damage and oxidative stress activates intrinsic and extrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of aldoxorubicin, providing a comparative overview of its efficacy and pharmacokinetic profile.

Table 1: Preclinical Efficacy of Aldoxorubicin in Xenograft Models

| Cancer Model | Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |

| MDA-MB-435 (Melanoma) | Aldoxorubicin | Equimolar to Doxorubicin | Similar or better than Doxorubicin | [7] |

| 3366 (Breast Carcinoma) | Aldoxorubicin | 3-4.5 fold higher than Doxorubicin | Greater than Doxorubicin | [7] |

| A2780 (Ovarian Carcinoma) | Aldoxorubicin | 3-4.5 fold higher than Doxorubicin | Greater than Doxorubicin | [7] |

| H209 (Small Cell Lung Carcinoma) | Aldoxorubicin | 3-4.5 fold higher than Doxorubicin | Greater than Doxorubicin | [7] |

| Synovial Sarcoma PDX | ALGP-doxo (similar concept) | 30-40 fold higher than Doxorubicin | Significant tumor shrinkage | [8] |

| Dedifferentiated Liposarcoma PDX | ALGP-doxo (similar concept) | 30-40 fold higher than Doxorubicin | Tumor volume stabilization | [8] |

PDX: Patient-Derived Xenograft

Table 2: Clinical Efficacy of Aldoxorubicin in Soft Tissue Sarcoma (STS)

| Trial Phase | Patient Population | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Phase IIb | First-line advanced STS | Aldoxorubicin | 22% | - | - | [5] |

| Doxorubicin | 0% | - | - | [5] | ||

| Phase Ib/II | Relapsed/refractory STS (at MTD) | Aldoxorubicin | 38% (Partial Response) | 11.25 months | 21.71 months | [4][6] |

| Phase 3 | Relapsed/refractory STS (Leiomyosarcoma & Liposarcoma) | Aldoxorubicin | - | Statistically significant improvement (p=0.007) | - | [2] |

| Investigator's Choice | - | - | - | [2] |

Table 3: Pharmacokinetic Parameters of Aldoxorubicin in Humans

| Parameter | Value | Unit | Reference |

| Mean Circulating Half-life (t½) | 20.1 - 21.1 | hours | [3][9] |

| Mean Volume of Distribution (Vd) | 3.96 - 4.08 | L/m² | [3][9] |

| Mean Clearance Rate | 0.136 - 0.152 | L/h/m² | [3][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aldoxorubicin's mechanism of action.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of aldoxorubicin and doxorubicin in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

This compound and Doxorubicin hydrochloride stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of aldoxorubicin and doxorubicin in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium only).

-

Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT or XTT solution to each well and incubate for an additional 2-4 hours.

-

If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Cellular Uptake Assay

Objective: To visualize and quantify the intracellular accumulation of aldoxorubicin.

Materials:

-

Cancer cell lines cultured on glass coverslips in 6- or 24-well plates

-

Aldoxorubicin solution (utilizing the intrinsic fluorescence of doxorubicin)

-

Hoechst 33342 or DAPI for nuclear staining

-

Lysosomal staining dye (e.g., LysoTracker Red)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS) for cell fixation

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat the cells with a specific concentration of aldoxorubicin (e.g., 5 µM) for various time points (e.g., 1, 4, 24 hours).

-

At each time point, wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells again with PBS and stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

-

If co-localization with lysosomes is being assessed, incubate the cells with LysoTracker Red for 30 minutes before fixation.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the intracellular fluorescence of doxorubicin (red), nuclei (blue), and lysosomes (if applicable) using a confocal microscope.

-

Quantify the fluorescence intensity per cell using image analysis software.

In Vitro Doxorubicin Release Assay

Objective: To determine the rate of doxorubicin release from the albumin-aldoxorubicin conjugate under different pH conditions.

Materials:

-

Aldoxorubicin-albumin conjugate (prepared by incubating aldoxorubicin with human serum albumin)

-

Phosphate-buffered saline (PBS) at pH 7.4 and an acidic buffer (e.g., acetate buffer) at pH 5.0

-

Dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa)

-

Spectrofluorometer or HPLC system

Procedure:

-

Prepare a solution of the aldoxorubicin-albumin conjugate in PBS (pH 7.4).

-

Place a known volume of the conjugate solution into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of either pH 7.4 PBS or pH 5.0 acetate buffer, maintained at 37°C with constant stirring.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from the buffer outside the dialysis bag.

-

Measure the concentration of released doxorubicin in the aliquots using a spectrofluorometer (excitation ~480 nm, emission ~590 nm) or by HPLC.

-

Calculate the cumulative percentage of doxorubicin released over time for each pH condition.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of aldoxorubicin's mechanism of action and experimental workflows.

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. embopress.org [embopress.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. in-vivo-antitumoral-efficacy-of-phac-algp-doxorubicin-an-enzyme-activated-doxorubicin-prodrug-in-patient-derived-soft-tissue-sarcoma-xenograft-models - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Albumin Binding Mechanism of Aldoxorubicin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is engineered to leverage the natural transport properties of human serum albumin (HSA), the most abundant protein in blood plasma. This targeted delivery strategy aims to increase the therapeutic index of doxorubicin by enhancing its accumulation in tumor tissues while minimizing systemic toxicity, particularly cardiotoxicity. This guide provides a comprehensive technical overview of the core mechanism by which aldoxorubicin binds to albumin, the quantitative parameters governing its pharmacokinetics, and the experimental methodologies used to characterize this interaction.

The Core Binding Mechanism: A Covalent Conjugation

The binding of aldoxorubicin to albumin is a highly specific and stable covalent interaction. Unlike many drugs that bind to albumin non-covalently through hydrophobic or electrostatic forces, aldoxorubicin is designed to form a permanent bond under physiological conditions.

The Key Players: Aldoxorubicin's Linker and Albumin's Cysteine-34

The specificity of this interaction is dictated by two key components:

-

The Aldoxorubicin Linker: Aldoxorubicin is chemically doxorubicin linked to a spacer molecule called (6-maleimidocaproyl) hydrazone (EMCH).[1] This linker possesses a maleimide group, which is a reactive moiety that specifically targets sulfhydryl (thiol) groups.

-

Albumin's Cysteine-34: Human serum albumin has a single free cysteine residue at position 34 (Cys-34) with a highly reactive thiol group.[2] This residue is readily accessible on the surface of the albumin molecule.

The Chemistry of Conjugation: A Michael Addition Reaction

Upon intravenous administration, the maleimide group of aldoxorubicin rapidly reacts with the sulfhydryl group of albumin's Cys-34 via a Michael addition reaction. This forms a stable thioether bond, covalently conjugating aldoxorubicin to the albumin molecule.[3] This reaction is highly efficient and occurs rapidly in the bloodstream.[2]

Due to the covalent and essentially irreversible nature of this bond under physiological pH, traditional equilibrium dissociation constants (Kd) are not typically used to describe this interaction. The binding is considered stoichiometric and is primarily governed by the rate of the conjugation reaction.

Quantitative Data: Pharmacokinetics of Albumin-Bound Aldoxorubicin

The covalent binding of aldoxorubicin to albumin dramatically alters its pharmacokinetic profile compared to free doxorubicin. The large size of the albumin-drug conjugate (approximately 66.5 kDa) prevents its rapid clearance by the kidneys and leads to a significantly prolonged circulation time.

| Parameter | Aldoxorubicin (230 mg/m²) | Aldoxorubicin (350 mg/m²) | Doxorubicin (Conventional) | Reference(s) |

| Mean Half-life (t½) | 20.1 hours | 21.1 hours | ~15-40 hours | [4][5] |

| Mean Volume of Distribution (Vd) | 3.96 L/m² | 4.08 L/m² | High (not directly comparable) | [4][5] |

| Mean Clearance (CL) | 0.152 L/h/m² | 0.136 L/h/m² | ~580 mL/min/m² | [4][5] |

| Mean Peak Plasma Concentration (Cmax) | 67,400 ng/mL | 105,000 ng/mL | Dose-dependent | [5] |

Note: The pharmacokinetic parameters for conventional doxorubicin can vary, and the Vd is significantly larger due to extensive tissue distribution.

Experimental Protocols

Characterizing the aldoxorubicin-albumin conjugate and its behavior requires a suite of biochemical and analytical techniques. Below are representative protocols for key experiments.

Synthesis of Aldoxorubicin-Albumin Conjugate (In Vitro)

This protocol describes the in vitro conjugation of aldoxorubicin to human serum albumin for analytical and experimental purposes.

Materials:

-

Aldoxorubicin hydrochloride

-

Human Serum Albumin (HSA), fatty acid-free

-

Phosphate-buffered saline (PBS), pH 7.4, degassed

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare HSA Solution: Dissolve HSA in degassed PBS (pH 7.4) to a final concentration of 10 mg/mL.

-

Prepare Aldoxorubicin Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: While gently stirring the HSA solution, add the aldoxorubicin stock solution dropwise to achieve a desired molar excess of aldoxorubicin to HSA (e.g., 5:1 to 10:1).

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.

-

Purification: Remove unconjugated aldoxorubicin by passing the reaction mixture through a pre-equilibrated SEC column with PBS (pH 7.4) as the mobile phase.

-

Characterization: Collect the fractions containing the protein conjugate. Confirm conjugation and determine the concentration using a spectrophotometer by measuring absorbance at 280 nm (for protein) and 495 nm (for doxorubicin).

Characterization of the Aldoxorubicin-Albumin Conjugate

3.2.1. Mass Spectrometry:

-

Objective: To confirm the covalent binding of aldoxorubicin to albumin and determine the drug-to-protein ratio.

-

Methodology:

-

Desalt the purified conjugate solution.

-

Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

-

Compare the mass of the conjugate to the mass of unconjugated albumin. The mass shift will correspond to the number of aldoxorubicin molecules bound per albumin molecule.

-

3.2.2. High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the conjugate and quantify the amount of free versus bound drug.

-

Methodology:

-

Use a size-exclusion HPLC (SEC-HPLC) column to separate the large albumin-drug conjugate from smaller, unconjugated drug molecules.

-

Monitor the elution profile using a UV-Vis detector at 280 nm and 495 nm.

-

The peak corresponding to the conjugate will show absorbance at both wavelengths, while the free drug will appear as a later-eluting peak with absorbance primarily at 495 nm.

-

In Vitro Doxorubicin Release Assay

This protocol simulates the release of doxorubicin from the albumin conjugate in the acidic tumor microenvironment.

Materials:

-

Purified aldoxorubicin-albumin conjugate

-

PBS, pH 7.4

-

Citrate or acetate buffer, pH 5.0

-

Dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa)

-

HPLC system

Procedure:

-

Sample Preparation: Place a known concentration of the aldoxorubicin-albumin conjugate into a dialysis bag.

-

Dialysis: Submerge the dialysis bag in a large volume of either PBS (pH 7.4) or citrate/acetate buffer (pH 5.0).

-

Incubation: Incubate at 37°C with gentle stirring.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from the buffer outside the dialysis bag.

-

Quantification: Analyze the collected samples by reverse-phase HPLC with fluorescence detection to quantify the amount of released doxorubicin. A standard curve of known doxorubicin concentrations should be used for accurate quantification.

Mandatory Visualizations

Signaling and Processing Pathways

References

- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. twu-ir.tdl.org [twu-ir.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation, characterization and in vitro efficacy of albumin conjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldoxorubicin Prodrug Activation in Acidic pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldoxorubicin is a rationally designed prodrug of the potent anthracycline chemotherapeutic agent, doxorubicin. Engineered for enhanced tumor targeting and reduced systemic toxicity, its mechanism of action is critically dependent on the acidic microenvironment characteristic of tumor tissues and intracellular compartments. This technical guide provides an in-depth exploration of the core mechanism of aldoxorubicin's pH-dependent activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Introduction

Doxorubicin has been a cornerstone of cancer therapy for decades, valued for its broad-spectrum efficacy. However, its clinical utility is often hampered by significant dose-limiting toxicities, most notably cardiotoxicity.[1] Aldoxorubicin was developed to mitigate these off-target effects by ensuring that the cytotoxic payload, doxorubicin, is preferentially released at the tumor site.[2] This is achieved through a novel drug delivery platform wherein doxorubicin is covalently attached to a chemical linker that binds to circulating albumin.[3] The linker incorporates an acid-sensitive hydrazone bond, which remains stable at the physiological pH of blood but is rapidly cleaved in acidic environments.[4][5]

The acidic tumor microenvironment, a hallmark of solid tumors resulting from aberrant metabolism, provides the first level of targeting.[6] Upon extravasation of the aldoxorubicin-albumin conjugate into the tumor tissue, the lower extracellular pH can initiate the release of doxorubicin. A more pronounced activation occurs following cellular uptake and trafficking to acidic intracellular compartments such as endosomes and lysosomes.[3][4] This guide delves into the specifics of this activation mechanism, providing the technical details necessary for researchers and drug developers working with or interested in pH-sensitive drug delivery systems.

Mechanism of Aldoxorubicin Activation

The activation of aldoxorubicin is a multi-step process that leverages both physiological transport mechanisms and the unique biochemical environment of tumors.

-

Albumin Binding: Following intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[4] This conjugation significantly alters the pharmacokinetic profile of doxorubicin, prolonging its half-life and increasing its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[7]

-

Tumor Accumulation: The aldoxorubicin-albumin conjugate, due to its size, is preferentially retained in the tumor vasculature and interstitium, where blood flow is often sluggish and lymphatic drainage is poor.[8]

-

Acid-Catalyzed Hydrolysis: The key to aldoxorubicin's targeted release is the acid-sensitive hydrazone linker. In the acidic milieu of the tumor microenvironment (pH ~6.5-6.9) and, more substantially, within the acidic endosomes and lysosomes of cancer cells (pH ~5.0-6.0), the hydrazone bond is hydrolyzed.[4][6] This cleavage liberates active doxorubicin.

-

Intracellular Action of Doxorubicin: Once released, doxorubicin exerts its cytotoxic effects primarily through intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis.[9][10]

Quantitative Data

The pH-dependent activation of aldoxorubicin has been quantified through various in vitro and in vivo studies. The following tables summarize key data from the literature.

Table 1: pH-Dependent Stability of Aldoxorubicin

| pH | Half-life (t½) | Reference |

| 7.4 | ~158 hours | [4] |

| 5.0 | ~3.2 hours | [4] |

Table 2: Pharmacokinetic Parameters of Aldoxorubicin vs. Doxorubicin

| Parameter | Aldoxorubicin (350 mg/m²) | Doxorubicin | Reference |

| Mean Half-life (t½) | 20.1–21.1 hours | - | [11][12] |

| Mean Volume of Distribution (Vd) | 3.96–4.08 L/m² | - | [11][12] |

| Mean Clearance (Cl) | 0.136–0.152 L/h/m² | - | [11][12] |

| Peak Plasma Concentration (Cmax) | 40- to 300-fold higher than free doxorubicin | - | [1] |

Table 3: In Vitro Cytotoxicity of Aldoxorubicin and Doxorubicin

| Cell Line | Compound | IC50 (µM) at pH 7.4 | IC50 (µM) at acidic pH (if available) | Reference |

| C26 | ABD-Dox | 6.43 | Not specified | [5] |

| C26 | Free Doxorubicin | 0.51 | Not specified | [5] |

| MIA PaCa-2 | ABD-Dox | 1.41 | Not specified | [5] |

| MIA PaCa-2 | Free Doxorubicin | 0.04 | Not specified | [5] |

| HeLa | Free Doxorubicin | 0.29 (24h), 0.04 (48h) | Not specified | [13] |

| A549 | Free Doxorubicin | 1.62 (24h), 0.12 (48h) | Not specified | [13] |

Note: ABD-Dox is a functionally similar albumin-binding doxorubicin prodrug.

Table 4: In Vitro Doxorubicin Release from pH-Sensitive Carriers

| pH | Cumulative Release at 24h | Carrier System | Reference |

| 7.4 | ~10% | PEG-hyd-DOX | [14] |

| 6.8 | ~20% | PEG-hyd-DOX | [14] |

| 5.0 | ~70% | ABD-Dox | [5] |

| 7.4 | ~40% | LPNP-TS-DOX | [15] |

| 5.0 | ~73% | LPNP-TS-DOX | [15] |

| 7.4 | ~24.7% (at 100h) | ZIF8-Dox@PAA | [16] |

| 4.0 | ~84.7% (at 30h) | ZIF8-Dox@PAA | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize the pH-sensitive activation of aldoxorubicin.

In Vitro pH-Dependent Drug Release Assay

This protocol is based on the dialysis method to quantify the release of doxorubicin from a carrier at different pH values.[15][17]

Materials:

-

Aldoxorubicin or other pH-sensitive doxorubicin conjugate

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Acetate buffer or HEPES buffer at acidic pH (e.g., 5.0)

-

Dialysis tubing (e.g., 14 kDa MWCO)

-

Shaking incubator or water bath at 37°C

-

High-performance liquid chromatography (HPLC) system for doxorubicin quantification

Procedure:

-

Prepare a stock solution of the doxorubicin conjugate in an appropriate solvent.

-

Transfer a defined volume (e.g., 1 mL) of the conjugate solution into a dialysis bag.

-

Seal the dialysis bag and immerse it in a larger volume (e.g., 100 mL) of the release buffer (pH 7.4 or acidic pH) in a beaker or flask.

-

Incubate the system at 37°C with constant gentle shaking.

-

At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the release buffer from outside the dialysis bag.

-

Replace the withdrawn volume with fresh release buffer to maintain sink conditions.

-

Quantify the concentration of released doxorubicin in the collected aliquots using a validated HPLC method.

-

Calculate the cumulative percentage of drug release at each time point.

In Vitro Cytotoxicity Assay at Different pH

This protocol utilizes the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50) of aldoxorubicin under physiological and acidic conditions.[14][18]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Aldoxorubicin and free doxorubicin

-

Cell culture medium adjusted to physiological pH (7.4) and acidic pH (e.g., 6.8)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) reagents

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of aldoxorubicin and free doxorubicin in both pH 7.4 and acidic pH cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the drug dilutions. Include control wells with drug-free medium at both pH values.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

After incubation, perform the MTT or SRB assay according to the manufacturer's instructions to determine cell viability.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated controls for each drug concentration and pH condition.

-

Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of aldoxorubicin in a murine model.[19][20]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human cancer cell line for xenograft implantation (e.g., A2780)

-

Aldoxorubicin, free doxorubicin, and vehicle control (e.g., saline)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, free doxorubicin, aldoxorubicin).

-

Administer the treatments intravenously according to a predetermined dosing schedule (e.g., once weekly).

-

Measure tumor dimensions with calipers and body weight of the mice regularly (e.g., twice weekly).

-

Calculate tumor volume using the formula: (length x width²)/2.

-

Continue the study for a specified duration or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biodistribution).

-

Plot tumor growth curves and analyze for statistically significant differences between treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in aldoxorubicin's activation and mechanism of action, as well as a typical experimental workflow.

Caption: Aldoxorubicin activation and mechanism of action.

Caption: Doxorubicin-induced intrinsic apoptosis pathway.

Caption: Preclinical evaluation workflow for aldoxorubicin.

Conclusion

Aldoxorubicin represents a sophisticated approach to cancer chemotherapy, leveraging the acidic tumor microenvironment to achieve targeted drug delivery. The acid-labile hydrazone linker is the cornerstone of its design, enabling stable circulation at physiological pH and rapid drug release in acidic tumor tissues and intracellular compartments. The quantitative data and experimental protocols presented in this guide provide a technical foundation for researchers and drug developers in the field of oncology and targeted drug delivery. The continued exploration of such pH-sensitive systems holds significant promise for the development of more effective and less toxic cancer therapies.

References

- 1. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.uniroma1.it [iris.uniroma1.it]

- 14. In Vitro and In Vivo Antitumor Activity of a Novel pH-Activated Polymeric Drug Delivery System for Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Effect of pH-Sensitive PLGA-TPGS-Based Hybrid Nanoparticles Loaded with Doxorubicin for Breast Cancer Therapy [mdpi.com]

- 16. pH-triggered degradation and release of doxorubicin from zeolitic imidazolate framework-8 (ZIF8) decorated with polyacrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Overcoming MDR by Associating Doxorubicin and pH-Sensitive PLGA Nanoparticles Containing a Novel Organoselenium Compound—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of acute toxicity and in vitro antitumor activity of a novel doxorubicin-loaded folate-coated pH-sensitive liposome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Doxorubicin loaded pH-sensitive micelle targeting acidic extracellular pH of human ovarian A2780 tumor in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of Pluronic and Doxorubicin on Drug Uptake, Cellular Metabolism, Apoptosis and Tumor Inhibition in Animal Models of MDR Cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Aldoxorubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldoxorubicin Hydrochloride is a rationally designed prodrug of the potent anthracycline chemotherapeutic agent, doxorubicin. This guide provides a comprehensive overview of its chemical synthesis, focusing on the core methodologies and experimental protocols. The synthesis involves a two-stage process: the preparation of the acid-sensitive linker, (6-maleimidocaproyl) hydrazide (EMCH), followed by its conjugation to doxorubicin via a hydrazone bond, and subsequent conversion to the hydrochloride salt. This document details the reaction pathways, experimental procedures, and characterization data, offering a valuable resource for researchers in the field of oncology drug development.

Introduction

Doxorubicin is a cornerstone of chemotherapy regimens for a wide array of malignancies. However, its clinical utility is often limited by cumulative cardiotoxicity and a narrow therapeutic index. Aldoxorubicin was developed to address these limitations by enabling targeted drug delivery to the tumor microenvironment.[1][2] The key feature of aldoxorubicin is the incorporation of an acid-labile hydrazone linker that selectively releases doxorubicin under the acidic conditions characteristic of tumor tissues and endosomal compartments.[2][3] This targeted release mechanism aims to enhance the therapeutic efficacy while minimizing systemic toxicity.[1]

This technical guide outlines the chemical synthesis of this compound, providing detailed experimental protocols and characterization data to aid in its laboratory-scale preparation and analysis.

Chemical Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

-

Synthesis of the Linker: Preparation of the (6-maleimidocaproyl) hydrazide (EMCH) linker.

-

Conjugation and Salt Formation: Reaction of doxorubicin with the EMCH linker to form the hydrazone, followed by conversion to the hydrochloride salt.

The overall synthetic workflow is depicted below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of (6-Maleimidocaproyl) hydrazide (EMCH)

The synthesis of the EMCH linker is a multi-step process starting from 6-aminocaproic acid. The following is a representative protocol.

3.1.1. Protection of the Amino Group

-

Reaction Setup: Dissolve 6-aminocaproic acid in a suitable solvent such as a mixture of dioxane and water.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., sodium bicarbonate) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature overnight.

-

Work-up and Purification: Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield Boc-6-aminocaproic acid.

3.1.2. Hydrazide Formation

-

Activation: Activate the carboxylic acid of Boc-6-aminocaproic acid using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (e.g., DCC or EDC).

-

Reaction with Hydrazine: React the activated ester with hydrazine hydrate in a suitable solvent like DMF.

-

Purification: The resulting Boc-(6-aminocaproyl) hydrazide can be purified by crystallization or column chromatography. A yield of approximately 70% for the protected hydrazide has been reported.[4]

3.1.3. Boc Deprotection

-

Reaction: Treat the Boc-protected hydrazide with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., dichloromethane or dioxane).

-

Removal of Acid: Neutralize the reaction mixture and remove the excess acid to obtain (6-aminocaproyl) hydrazide.

3.1.4. Maleimide Functionalization

-

Reaction: React the (6-aminocaproyl) hydrazide with maleic anhydride in a suitable solvent like acetic acid.

-

Cyclization: The resulting maleamic acid is then cyclized to the maleimide by heating with a dehydrating agent such as acetic anhydride and a catalyst (e.g., sodium acetate).

-

Purification: The final product, (6-maleimidocaproyl) hydrazide (EMCH), is purified by recrystallization or column chromatography.

Stage 2: Synthesis of this compound

This stage involves the crucial hydrazone bond formation between doxorubicin and the EMCH linker.

3.2.1. Hydrazone Formation

-

Reactants: Doxorubicin hydrochloride is reacted with a molar excess of the (6-maleimidocaproyl) hydrazide (EMCH) linker.

-

Solvent and Catalyst: The reaction is typically carried out in anhydrous methanol in the presence of a catalytic amount of trifluoroacetic acid (TFA).[5]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product, aldoxorubicin free base, is then purified. A reported yield for this step is approximately 72%.[4]

3.2.2. Purification of Aldoxorubicin

-

Chromatography: The crude aldoxorubicin is purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of chloroform and methanol.

-

Precipitation: Alternatively, the product can be purified by precipitation from the reaction mixture by the addition of a non-polar solvent.

3.2.3. Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified aldoxorubicin free base in a suitable organic solvent (e.g., methanol).

-

Acidification: Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ether or isopropanol) dropwise to the solution of aldoxorubicin.

-

Precipitation and Isolation: The this compound salt will precipitate out of the solution. The precipitate is then collected by filtration, washed with a cold non-polar solvent, and dried under vacuum.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Synthesis Yields

| Step | Product | Reported Yield (%) | Reference |

| Hydrazide Formation (Protected) | Boc-(6-aminocaproyl) hydrazide | 70 | [4] |

| Hydrazone Formation | Aldoxorubicin | 72 | [4] |

Table 2: Physicochemical and Characterization Data of this compound

| Property | Value | Reference |

| Molecular Formula | C37H43ClN4O13 | [6] |

| Molecular Weight | 787.21 g/mol | [6] |

| Appearance | Red to orange solid | General knowledge |

| Purity (by HPLC) | >98% | [7] |

| Elemental Analysis (Calcd.) | C, 56.45; H, 5.51; Cl, 4.50; N, 7.12; O, 26.42 | [6] |

| Elemental Analysis (Found) | C, 56.73; H, 5.73; N, 6.89; Cl, 3.76 | [4] |

| 1H NMR (DMSO-d6, δ ppm) | Characteristic peaks for doxorubicin and maleimide moieties are expected. | Based on doxorubicin NMR data[1] |

| 13C NMR (DMSO-d6, δ ppm) | Characteristic peaks for doxorubicin and maleimide moieties are expected. | Based on doxorubicin NMR data[1] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]+ at m/z ~751.28 for the free base. | Based on molecular weight[8] |

Mechanism of Action and Signaling Pathway

Aldoxorubicin's mechanism of action is predicated on its ability to act as a tumor-targeted prodrug.

Caption: Mechanism of action of Aldoxorubicin.

Upon intravenous administration, the maleimide moiety of aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[1] This albumin-drug conjugate has a longer circulation half-life and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[1] The acidic environment of the tumor interstitium and within the endosomes/lysosomes of cancer cells catalyzes the hydrolysis of the hydrazone linker, releasing free doxorubicin at the site of action.[2][3] The released doxorubicin then exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, ultimately leading to cancer cell apoptosis.[1]

Conclusion

The chemical synthesis of this compound is a well-defined process that allows for the creation of a tumor-targeted prodrug of doxorubicin. This guide has provided a detailed overview of the synthetic pathway, experimental protocols, and key characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation cancer therapeutics. Further optimization of reaction conditions and purification methods may lead to improved yields and purity, facilitating the advancement of aldoxorubicin and similar targeted drug delivery systems.

References

- 1. Doxorubicin–Loaded Human Serum Albumin Submicron Particles: Preparation, Characterization and In Vitro Cellular Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. CN109206309A - A kind of isolation and purification method of doxorubicin hydrochloride impurity - Google Patents [patents.google.com]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijates.com [ijates.com]

- 8. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of Aldoxorubicin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldoxorubicin hydrochloride, a novel derivative of the potent anthracycline chemotherapeutic doxorubicin, represents a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive structural analysis of this compound, detailing its chemical properties, mechanism of action, and the key experimental methodologies used in its evaluation. Through a meticulous review of preclinical and clinical data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this promising anti-cancer agent. The guide includes a detailed examination of its synthesis, physicochemical characterization, and the bioanalytical methods employed for its quantification. Furthermore, it presents a summary of its pharmacokinetic profile and clinical efficacy, supported by clearly structured data tables and diagrams of its molecular signaling pathways and experimental workflows.

Introduction

This compound was developed to enhance the therapeutic index of doxorubicin by minimizing its well-documented cardiotoxicity and other systemic side effects while increasing its concentration at the tumor site. This is achieved through a prodrug strategy, where doxorubicin is chemically modified with an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), to create aldoxorubicin.[1] This modification allows for the covalent binding of aldoxorubicin to the cysteine-34 residue of circulating serum albumin upon intravenous administration. The resulting aldoxorubicin-albumin conjugate leverages the enhanced permeability and retention (EPR) effect for preferential accumulation in tumor tissues. The acidic microenvironment characteristic of tumors then triggers the cleavage of the hydrazone linker, releasing active doxorubicin directly at the site of action.[2][3]

Structural and Physicochemical Properties

This compound is the hydrochloride salt of the (6-maleimidocaproyl) hydrazone of doxorubicin.[1] Its chemical structure combines the tetracyclic quinonoid core of doxorubicin with the EMCH linker.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N'-{1-[(2S,4S)-4-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]-2-hydroxyethylidene}-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide hydrochloride | [4] |

| Molecular Formula | C₃₇H₄₃ClN₄O₁₃ | [5] |

| Molecular Weight | 787.22 g/mol | [5] |

| CAS Number | 1361563-03-2 | [5] |

| Appearance | Red, crystalline solid | [6] |

| Solubility | Soluble in aqueous solutions | [7] |

Mechanism of Action

The therapeutic strategy of this compound is centered on its function as a tumor-targeted prodrug. The key steps in its mechanism of action are outlined below.

Caption: Mechanism of action of this compound.

Once released, doxorubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II, leading to DNA damage and the induction of apoptosis.[7] The detailed signaling pathway leading to apoptosis is multifaceted and involves the activation of several key cellular pathways.

Caption: Doxorubicin-induced apoptotic signaling pathways.

Experimental Protocols

Synthesis of this compound

The synthesis of aldoxorubicin involves the reaction of doxorubicin with the N-ε-maleimidocaproic acid hydrazide (EMCH) linker. A representative synthetic protocol is as follows:

-

Preparation of Doxorubicin Free Base: Doxorubicin hydrochloride is dissolved in water, and the solution is neutralized with a suitable base (e.g., triethylamine) to precipitate the doxorubicin free base. The free base is then extracted with an organic solvent (e.g., chloroform) and dried.

-

Hydrazone Formation: The doxorubicin free base is dissolved in an anhydrous organic solvent (e.g., methanol).

-

N-(ε-Maleimidocaproic acid) hydrazide, trifluoroacetic acid salt is added to the solution in a molar excess.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 1.5 hours) and monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The resulting aldoxorubicin is purified using chromatographic techniques, such as preparative TLC or column chromatography.

-

Salt Formation: The purified aldoxorubicin is then treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.

-

Characterization: The final product is characterized by methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Physicochemical Characterization

A comprehensive physicochemical characterization is crucial to ensure the quality and consistency of this compound. Key analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the drug substance and to quantify any impurities or degradation products.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of aldoxorubicin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the covalent linkage between doxorubicin and the EMCH linker.

-

Dynamic Light Scattering (DLS): To determine the particle size distribution if formulated as a nanoparticle or liposome.

-

Zeta Potential Measurement: To assess the surface charge and stability of formulated aldoxorubicin.

Bioanalytical Method for Quantification in Human Plasma

The quantification of aldoxorubicin and its metabolites in biological matrices is essential for pharmacokinetic studies. A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for human plasma is described below.

References

- 1. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin. | Semantic Scholar [semanticscholar.org]

- 2. (6-Maleimidocaproyl)hydrazone of doxorubicin--a new derivative for the preparation of immunoconjugates of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and Pharmacokinetic Study of the (6-Maleimidocaproyl)Hydrazone Derivative of Doxorubicin | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 4. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Aldoxorubicin Hydrochloride: A Technical Guide to its Discovery and Development

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of aldoxorubicin hydrochloride. The information is intended for researchers, scientists, and professionals involved in the field of drug development.

Introduction: The Rationale Behind Aldoxorubicin

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for various cancers, including soft tissue sarcomas, for decades. However, its clinical utility is often limited by significant dose-dependent cardiotoxicity.[1] This critical side effect prompted the development of strategies to enhance the therapeutic index of doxorubicin, aiming to increase its concentration at the tumor site while minimizing systemic exposure and associated toxicities.

This compound (formerly known as INNO-206) emerged from these efforts as a novel, tumor-targeted prodrug of doxorubicin.[1][2] It was rationally designed to overcome the limitations of conventional doxorubicin by leveraging the unique physiological characteristics of the tumor microenvironment. Aldoxorubicin is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin.[2] This structure consists of doxorubicin attached to an acid-sensitive linker, which in turn has a high affinity for albumin, the most abundant protein in human plasma.

The core concept behind aldoxorubicin is to utilize albumin as a natural carrier to transport the cytotoxic payload to the tumor tissue. Tumors are known to actively accumulate albumin to support their rapid growth and proliferation.[3][4] Once the aldoxorubicin-albumin conjugate reaches the acidic environment of the tumor, the acid-labile linker is cleaved, releasing free doxorubicin to exert its anti-cancer effects directly within the tumor.[1][2] This targeted delivery mechanism was designed to increase the therapeutic dose of doxorubicin that can be administered while mitigating the risk of off-target toxicities, particularly cardiotoxicity.[3]

Mechanism of Action

The mechanism of action of aldoxorubicin is a multi-step process that relies on its unique chemical structure and the physiological properties of both circulating albumin and the tumor microenvironment.

-

Intravenous Administration and Albumin Binding: Following intravenous administration, the maleimide moiety of the aldoxorubicin linker rapidly and covalently binds to the free thiol group of cysteine-34 on circulating serum albumin.[1][5] This forms a stable aldoxorubicin-albumin conjugate in the bloodstream.

-

Tumor Accumulation: The aldoxorubicin-albumin conjugate circulates throughout the body. Due to the enhanced permeability and retention (EPR) effect, which is characteristic of many solid tumors, and the high metabolic demand of cancer cells for albumin, the conjugate preferentially accumulates in the tumor tissue.[4]

-

Acid-Catalyzed Cleavage: The tumor microenvironment is typically more acidic (pH 6.5-7.2) than normal physiological pH (7.4).[5] This acidic milieu catalyzes the hydrolysis of the acid-sensitive hydrazone linker in the aldoxorubicin molecule.[1]

-

Release of Doxorubicin and Cytotoxic Effect: The cleavage of the linker releases free doxorubicin directly within the tumor interstitium and inside cancer cells following endocytosis. The released doxorubicin then exerts its cytotoxic effects through its well-established mechanisms, which include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cancer cell death.[1]

References

- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CytRx Corporation Highlights Review of NantCell Inc's Aldoxorubicin Published in Future Oncology [prnewswire.com]

- 4. DOXO-EMCH (INNO-206): the first albumin-binding prodrug of doxorubicin to enter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CytRx Announces Update On The Regulatory Pathway For Aldoxorubicin In Soft Tissue Sarcomas - BioSpace [biospace.com]

A Comparative Analysis of Aldoxorubicin and Doxorubicin: Chemical Structure, Mechanism, and Preclinical/Clinical Efficacy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin, a cornerstone of chemotherapy for decades, is an anthracycline antibiotic with potent anti-neoplastic activity. However, its clinical utility is often limited by significant cardiotoxicity. Aldoxorubicin, a prodrug of doxorubicin, was developed to mitigate these toxic effects while enhancing tumor-specific drug delivery. This technical guide provides a comprehensive comparison of the chemical structures, mechanisms of action, and preclinical and clinical data of aldoxorubicin and doxorubicin, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways.

Chemical Structure: The Key Differentiation

The fundamental difference between aldoxorubicin and doxorubicin lies in a chemical modification at the C-13 keto position of doxorubicin. Aldoxorubicin is the (6-maleimidocaproyl) hydrazone derivative of doxorubicin, incorporating an acid-sensitive linker (N-ε-maleimidocaproic acid hydrazide, or EMCH).[1] This linker is the key to aldoxorubicin's tumor-targeting mechanism.

Below is a visual representation of the chemical structures of doxorubicin and aldoxorubicin.

The maleimide group on the EMCH linker of aldoxorubicin allows it to rapidly and covalently bind to the cysteine-34 residue of circulating serum albumin.[2] The resulting aldoxorubicin-albumin conjugate is a macromolecule that preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor then facilitates the cleavage of the acid-sensitive hydrazone bond, releasing free doxorubicin directly at the tumor site.[3]

Mechanism of Action: From Systemic to Targeted Delivery

Doxorubicin: A Multi-faceted Anti-cancer Agent

Doxorubicin exerts its cytotoxic effects through several mechanisms:

-

DNA Intercalation: The planar aromatic moiety of doxorubicin intercalates between DNA base pairs, distorting the DNA helix and inhibiting DNA replication and transcription.[4]

-

Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This stabilization of the cleavage complex leads to double-strand breaks in DNA, ultimately triggering apoptosis.[4]

-

Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[4]

Aldoxorubicin: A Tumor-Targeted Prodrug

Aldoxorubicin's mechanism of action is a sequential process designed to concentrate the cytotoxic payload at the tumor site:

-

Intravenous Administration and Albumin Binding: Following intravenous administration, aldoxorubicin rapidly binds to serum albumin.[5]

-

Tumor Accumulation: The aldoxorubicin-albumin conjugate circulates in the bloodstream and preferentially accumulates in tumor tissues via the EPR effect.[5]

-

Acid-Catalyzed Cleavage: The acidic tumor microenvironment (pH ~6.5-7.2) promotes the hydrolysis of the hydrazone linker.[3]

-

Intracellular Doxorubicin Release: Once inside the tumor cell, the even lower pH of endosomes and lysosomes (pH ~4.5-6.0) further accelerates the release of free doxorubicin.[5]

-

Cytotoxic Action: The released doxorubicin then exerts its anti-cancer effects through the same mechanisms as conventionally administered doxorubicin.[5]

Signaling Pathways

The cytotoxic effects of doxorubicin, and consequently aldoxorubicin upon its activation, are mediated by complex signaling pathways.

Experimental Protocols

Synthesis of Aldoxorubicin (DOXO-EMCH)

The synthesis of aldoxorubicin involves the conjugation of doxorubicin with the N-ε-maleimidocaproic acid hydrazide (EMCH) linker. A general procedure is outlined below, based on descriptions in the literature.[6]

Materials:

-

Doxorubicin hydrochloride

-

N-ε-maleimidocaproic acid hydrazide (EMCH)

-

Anhydrous methanol or other suitable solvent

-

Triethylamine or other suitable base

-

Inert atmosphere (e.g., argon or nitrogen)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolution: Doxorubicin hydrochloride is dissolved in an anhydrous solvent such as methanol under an inert atmosphere.

-

Neutralization: A base, such as triethylamine, is added to neutralize the hydrochloride salt of doxorubicin.

-

Linker Addition: N-ε-maleimidocaproic acid hydrazide (EMCH) is added to the reaction mixture.

-

Reaction: The reaction is allowed to proceed with stirring at room temperature for a specified period, typically several hours, while being protected from light. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Upon completion of the reaction, the resulting aldoxorubicin is purified from unreacted starting materials and byproducts using a suitable chromatographic method, such as preparative HPLC.

-

Characterization: The final product is characterized to confirm its identity and purity using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin in various cancer cell lines. Data for aldoxorubicin's in vitro cytotoxicity is less commonly reported as its mechanism relies on in vivo albumin binding and subsequent release.

| Cell Line | Cancer Type | Doxorubicin IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [3] |

| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [3] |

| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [3] |

| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [3] |

| HeLa | Cervical Cancer | 2.92 ± 0.57 | [3] |

| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [3] |

| M21 | Melanoma | 2.77 ± 0.20 | [3] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay type.[7]

Comparative Pharmacokinetics

| Parameter | Aldoxorubicin | Doxorubicin | Reference |

| Half-life (t½) | 20.1 - 21.1 hours | Minutes to hours (variable) | [8] |

| Volume of Distribution (Vd) | 3.96 - 4.08 L/m² | High | [8] |

| Clearance (CL) | 0.136 - 0.152 L/h/m² | Rapid | [8] |

Comparative Clinical Efficacy in Soft Tissue Sarcoma (Phase IIb Study)

| Endpoint | Aldoxorubicin (n=83) | Doxorubicin (n=40) | p-value | Reference |

| Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 | [9] |

| 6-month PFS Rate | 46% | 23% | 0.02 | [9] |

| Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 | [9] |

| Overall Response Rate (ORR) | 25% | 0% | <0.001 | [9][10] |

Comparative Cardiotoxicity

| Adverse Event | Aldoxorubicin | Doxorubicin | Reference |

| Clinically significant cardiotoxicity in Phase IIb STS trial | None observed | Occurred in some patients | [9] |

| Left Ventricular Ejection Fraction (LVEF) <50% in Phase IIb STS trial | 0% | 7.5% (3/40 patients) | [9] |

| Histological evidence of cardiotoxicity in preclinical models | Reduced compared to doxorubicin | Present, characterized by myocyte vacuolization and myofibrillar loss | [11][12] |

Conclusion

Aldoxorubicin represents a significant advancement in the development of anthracycline-based chemotherapy. By incorporating a tumor-targeting linker, aldoxorubicin demonstrates a favorable pharmacokinetic profile, leading to enhanced efficacy and a notable reduction in cardiotoxicity compared to its parent compound, doxorubicin. The preclinical and clinical data, particularly in soft tissue sarcoma, highlight the potential of this prodrug strategy to improve the therapeutic index of highly potent but toxic chemotherapeutic agents. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of aldoxorubicin across a broader range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]

- 4. rupress.org [rupress.org]

- 5. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tis.wu.ac.th [tis.wu.ac.th]

- 8. embopress.org [embopress.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of doxorubicin on Male Albino Rats' heart:Biochemical and Histological study [mjmr.journals.ekb.eg]

- 11. Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mjmr.journals.ekb.eg [mjmr.journals.ekb.eg]

An In-depth Technical Guide to the Linker Chemistry and Stability of Aldoxorubicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry, mechanism, and stability of the linker technology employed in aldoxorubicin. Aldoxorubicin is a tumor-targeted prodrug of the widely used chemotherapeutic agent doxorubicin, designed to enhance its therapeutic index by improving tumor-specific delivery and reducing systemic toxicity.

Core Concept: The Aldoxorubicin Linker

Aldoxorubicin, formerly known as INNO-206, is chemically described as the (6-maleimidocaproyl) hydrazone of doxorubicin.[1][2] Its design incorporates a specialized linker, N-ε-maleimidocaproic acid hydrazide (EMCH), which connects doxorubicin to circulating serum albumin.[3] This linker is the cornerstone of aldoxorubicin's mechanism, featuring two critical functional components:

-

A Maleimide Group: This group facilitates the rapid and covalent attachment of aldoxorubicin to the free thiol group on the cysteine-34 residue of endogenous serum albumin following intravenous administration.[3][4]

-

An Acid-Labile Hydrazone Bond: This pH-sensitive bond connects the linker to the C-13 keto position of the doxorubicin molecule.[3][5] It is designed to be stable at the neutral pH of blood but hydrolyzes in the acidic microenvironment of tumors and intracellular compartments like endosomes and lysosomes.[][7]

References

- 1. Aldoxorubicin - Wikipedia [en.wikipedia.org]

- 2. Aldoxorubicin | C37H42N4O13 | CID 9810709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]

- 7. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Aldoxorubicin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of Aldoxorubicin, a prodrug of doxorubicin, on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its efficacy, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved in its mechanism of action.

Introduction: The Mechanism of Aldoxorubicin

Aldoxorubicin is a novel formulation of the widely used chemotherapeutic agent doxorubicin. It is designed to enhance tumor-specific drug delivery while minimizing systemic toxicity. The core of its mechanism lies in its covalent binding to the cysteine-34 residue of circulating serum albumin upon intravenous administration.[1][2][3][4] This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.[3]

Within the acidic microenvironment of tumor endosomes and lysosomes, the acid-sensitive hydrazone linker of Aldoxorubicin is cleaved, releasing free doxorubicin to exert its cytotoxic effects.[1][2][3][4] This targeted release mechanism aims to increase the therapeutic index of doxorubicin by concentrating the active drug at the tumor site.

Quantitative Analysis of In Vitro Cytotoxicity

While extensive research has been conducted on the cytotoxic effects of doxorubicin across a multitude of cancer cell lines, specific quantitative data for Aldoxorubicin, particularly in the form of comprehensive IC50 value tables, is less readily available in publicly accessible literature. Preclinical studies have demonstrated that Aldoxorubicin exhibits in vitro and in vivo activity in various cancer models, including breast, ovarian, and small cell lung carcinoma, with some studies suggesting greater tumor inhibition than free doxorubicin.[1][5]

For reference, the following table summarizes the IC50 values of the active agent, doxorubicin , in several human cancer cell lines as reported in various studies. This data provides an indirect measure of the potential sensitivity of these cell lines to Aldoxorubicin.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay |

| NCI-H1299 | Non-small cell lung | > a | 48 or 72 hours | Not Specified |

| HepG2 | Hepatocellular carcinoma | 12.18 ± 1.89 | 24 hours | MTT |

| Huh7 | Hepatocellular carcinoma | > 20 | 24 hours | MTT |

| UMUC-3 | Bladder cancer | 5.15 ± 1.17 | 24 hours | MTT |

| VMCUB-1 | Bladder cancer | > 20 | 24 hours | MTT |

| TCCSUP | Bladder cancer | 12.55 ± 1.47 | 24 hours | MTT |

| BFTC-905 | Bladder cancer | 2.26 ± 0.29 | 24 hours | MTT |

| A549 | Lung cancer | > 20 | 24 hours | MTT |

| HeLa | Cervical cancer | 2.92 ± 0.57 | 24 hours | MTT |

| MCF-7 | Breast cancer | 2.50 ± 1.76 | 24 hours | MTT |

| M21 | Melanoma | 2.77 ± 0.20 | 24 hours | MTT |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[6][7]

Experimental Protocols for Cytotoxicity Assessment

The most common method for evaluating the in vitro cytotoxicity of chemotherapeutic agents like Aldoxorubicin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed MTT Assay Protocol

This protocol is a generalized procedure based on standard practices and can be adapted for testing Aldoxorubicin.[8][9][10][11][12]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Aldoxorubicin (or doxorubicin as a positive control)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of Aldoxorubicin in complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Incubation:

-

After the incubation period, carefully remove the drug-containing medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution to each well.

-

Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the drug concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.

-

Experimental Workflow Diagram

Signaling Pathways Modulated by Aldoxorubicin

The cytotoxic effects of Aldoxorubicin are mediated by the released doxorubicin, which impacts several critical signaling pathways within cancer cells. These pathways collectively lead to cell cycle arrest and apoptosis.

DNA Damage and Cell Cycle Arrest

Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[13][14][15] This DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates and activates p53.[15][16] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, leading to a G2/M phase cell cycle arrest.[17]

Induction of Apoptosis

Doxorubicin induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

-

Intrinsic Pathway: Doxorubicin generates reactive oxygen species (ROS), leading to mitochondrial dysfunction.[13][14][18] This results in the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.[15][16] The p53 pathway also plays a role by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[15][16]

-

Extrinsic Pathway: Doxorubicin can also upregulate the expression of death receptors like Fas, sensitizing cells to apoptosis initiated by their corresponding ligands.[17]

Conclusion